Cas no 33203-82-6 (basic blue 3)
basic blue 3 Chemical and Physical Properties
Names and Identifiers
-
- basic blue 3
- [7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium,chloride
- 2,7-bis (diethylamino)phenaxozonium chloride
- 3,7-bis-diethylamino-phenoxazinylium,chloride
- 7-(N,N-Diethylamino)phenoxazine-3-N,N-diethyliminium chloride
- C.I. Basic Blue 3
- oxazine 725
- Phenoxazin-5-ium,3,7-bis(diethylamino)-,chloride
-
- MDL: MFCD00011928
- Inchi: InChI=1S/C20H26N3O.ClH/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;/h9-14H,5-8H2,1-4H3;1H/q+1;/p-1
- InChI Key: IURGIPVDZKDLIX-UHFFFAOYSA-M
- SMILES: [Cl-].CCN(C1C=CC2N=C3C=C/C(=[N+](/CC)\CC)/C=C3OC=2C=1)CC
Computed Properties
- Exact Mass: 359.17600
- Monoisotopic Mass: 359.176
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 533
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 27.8A^2
Experimental Properties
- Color/Form: Bronze colored powder
- Melting Point: 205 °C (dec.) (lit.)
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.575
- PSA: 32.51000
- LogP: 1.95850
- Solubility: Soluble in water and ethanol
basic blue 3 Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22-S24/25
basic blue 3 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B118753-10g |
Basic Blue 3 |
33203-82-6 | 10g |
$ 50.00 | 2022-06-07 | ||
| TRC | B118753-25g |
Basic Blue 3 |
33203-82-6 | 25g |
$ 95.00 | 2022-06-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 378011-100G |
basic blue 3 |
33203-82-6 | 100g |
¥1437.81 | 2023-12-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1828247-100g |
Basic Blue 3 |
33203-82-6 | 98% | 100g |
¥853.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1828247-500g |
Basic Blue 3 |
33203-82-6 | 98% | 500g |
¥3225.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1828247-2.5kg |
Basic Blue 3 |
33203-82-6 | 98% | 2.5kg |
¥8450.00 | 2024-05-18 | |
| Aaron | AR003OOV-5g |
Basic Blue 3 |
33203-82-6 | 100% | 5g |
$10.00 | 2025-02-10 | |
| Aaron | AR003OOV-25g |
Basic Blue 3 |
33203-82-6 | 100% | 25g |
$33.00 | 2025-02-10 | |
| A2B Chem LLC | AB70867-5g |
Basic Blue 3 |
33203-82-6 | Dyecontent25% | 5g |
$34.00 | 2024-04-20 | |
| A2B Chem LLC | AB70867-25g |
Basic Blue 3 |
33203-82-6 | Dyecontent25% | 25g |
$80.00 | 2024-04-20 |
basic blue 3 Related Literature
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Faiz Ali,Zuber Shah,Alamgir Khan,Maria Saadia,Zeid A. AlOthman,Won Jo Cheong RSC Adv. 2022 12 19611
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Junkuo Gao,Jianwei Miao,Yongxin Li,Rakesh Ganguly,Yang Zhao,Ovadia Lev,Bin Liu,Qichun Zhang Dalton Trans. 2015 44 14354
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Hongbin Li,Hao Fan,Mahalingam Ravivarma,Bo Hu,Yangyang Feng,Jiangxuan Song Chem. Commun. 2020 56 13824
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Zachary Deller,Lathe A. Jones,Subashani Maniam Green Chem. 2021 23 4955
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Alisha J. Cramer,Jacqueline M. Cole J. Mater. Chem. A 2017 5 10746
Additional information on basic blue 3
Basic Blue 3 (CAS No. 33203-82-6): A Comprehensive Overview in Modern Chemical and Biomedical Research
Basic Blue 3, chemically identified by the CAS number 33203-82-6, is a compound of significant interest in the realms of chemical biology and biomedical research. This vibrant blue dye has garnered attention due to its unique physicochemical properties and its multifaceted applications in various scientific disciplines. The compound, belonging to the basic dyes category, exhibits remarkable affinity for nucleic acids and proteins, making it an invaluable tool in molecular biology and cellular studies.
The structural composition of Basic Blue 3 is characterized by a triphenylmethane core, which is a hallmark of many basic dyes. This structural motif imparts strong cationic properties to the molecule, enabling it to interact effectively with negatively charged biomolecules such as DNA and RNA. The dye's ability to bind to nucleic acids has been exploited in a variety of applications, including staining techniques for electron microscopy, fluorescence microscopy, and flow cytometry.
In recent years, Basic Blue 3 has found novel applications in the field of photodynamic therapy (PDT). PDT is an emerging therapeutic modality that utilizes light-activated dyes to generate reactive oxygen species (ROS), which can selectively target and destroy malignant cells. Basic Blue 3, with its high molar extinction coefficient and ability to accumulate in tumor tissues, has been investigated as a potential photosensitizer. Studies have demonstrated its efficacy in inducing apoptosis in cancer cell lines when exposed to specific wavelengths of light. This application is particularly promising due to the low systemic toxicity associated with Basic Blue 3 compared to other photosensitizers.
Beyond its role in cancer therapy, Basic Blue 3 has also been explored for its potential in neuroprotective applications. Research indicates that the compound can interact with neuronal membranes and modulate various signaling pathways involved in neurodegenerative diseases. For instance, studies have shown that Basic Blue 3 can attenuate oxidative stress and inflammation in models of Alzheimer's disease and Parkinson's disease. These findings suggest that Basic Blue 3 may serve as a lead compound for the development of novel therapeutic agents targeting neurodegenerative disorders.
The compound's interaction with biological macromolecules has also led to its use as a research tool in understanding protein-DNA interactions. Basic Blue 3 can bind to DNA with high specificity, forming stable complexes that can be analyzed using spectroscopic techniques such as UV-Vis spectroscopy and fluorescence quenching assays. These studies have provided valuable insights into the mechanisms of transcriptional regulation and DNA replication. Additionally, the dye has been employed in gel electrophoresis as a stain for visualizing nucleic acids, enhancing the resolution and sensitivity of DNA separation techniques.
In the realm of nanotechnology, Basic Blue 3 has been utilized to functionalize nanoparticles for targeted drug delivery systems. The cationic nature of the dye allows it to bind effectively to anionic nanoparticles such as gold nanoparticles and polymeric micelles. These nanocarriers functionalized with Basic Blue 3 have shown enhanced stability and targeted delivery capabilities in preclinical studies. This application holds promise for improving the efficacy of therapeutics by ensuring precise delivery to pathological sites while minimizing off-target effects.
The synthesis of Basic Blue 3 involves well-established organic chemistry protocols, primarily based on triphenylmethane derivatives. The synthesis typically involves diazotization followed by coupling with appropriate aromatic compounds. Recent advancements in synthetic methodologies have enabled the production of modified derivatives of Basic Blue 3 with enhanced properties such as improved water solubility and prolonged photostability. These modifications have expanded the utility of the compound in various biomedical applications.
Regulatory considerations play a crucial role in the utilization of Basic Blue 3 across different applications. While not classified as a hazardous substance under current regulations, proper handling protocols must be followed due to its potential biological activity. Safety data sheets (SDS) provide comprehensive information on handling procedures, storage conditions, and disposal methods to ensure safe usage in laboratory settings.
The future prospects of Basic Blue 3 are vast and multifaceted. Ongoing research is focused on exploring new derivatives with improved pharmacokinetic profiles suitable for clinical translation. Additionally, interdisciplinary approaches combining chemistry, biology, and medicine are expected to unlock novel applications of this versatile compound. As our understanding of molecular mechanisms continues to evolve, Basic Blue 3 is poised to remain at the forefront of biomedical research.
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